molecular formula C13H16FNO2 B2712253 Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate CAS No. 1211709-33-9

Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate

Cat. No. B2712253
CAS RN: 1211709-33-9
M. Wt: 237.274
InChI Key: RWDNSPDSZOBZJV-UHFFFAOYSA-N
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Description

“Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate” is a chemical compound with the molecular formula C13H16FNO2 . It has a molecular weight of 237.12 . The IUPAC name for this compound is “methyl 2-[cyclopropyl-[(4-fluorophenyl)methyl]amino]acetate” and its SMILES representation is "COC(=O)CN(CC1=CC=C(C=C1)F)C2CC2" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, the compound might be synthesized using methods similar to those used for other boronic esters. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method involves a radical approach and has been applied to various alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "COC(=O)CN(CC1=CC=C(C=C1)F)C2CC2" . This indicates that the compound contains a methyl ester group (COC(=O)), a cyclopropyl group (C2CC2), and a 4-fluorobenzyl group (CC1=CC=C(C=C1)F).


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 237.27 . It is recommended to be stored sealed in a dry place at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

Methyl 2-(cyclopropyl(4-fluorobenzyl)amino)acetate and its derivatives have been explored for their reactivity and potential in synthesis. For instance, derivatives of methyl 2-cyclopropyl-2-diazoacetate, which can be related to the core structure of interest, have been synthesized from acetylcyclopropane and further explored for their reactivity through copper or rhodium-catalyzed dediazoniation and 1,3-dipolar cycloaddition, yielding pyrazolinecarboxylates and cyclopropyl-substituted derivatives (Prokopenko et al., 2007).

Anticancer Activity

The exploration of novel antitumor compounds has led to the synthesis of amino acid prodrugs of 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating significant antitumor properties. These prodrugs, designed to overcome limitations due to drug lipophilicity, have shown promising preclinical results in the inhibition of tumor growth, indicating the potential use of this compound derivatives in cancer treatment (Bradshaw et al., 2002).

Photopolymerization Catalyst

This compound and related compounds have found applications in materials science, particularly in the development of photoinitiators for nitroxide-mediated photopolymerization (NMP). A novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, similar in structure to this compound, has been demonstrated as an efficient photoiniferter for the polymerization of n-butyl acrylate, showcasing the utility of these compounds in advanced polymer synthesis (Guillaneuf et al., 2010).

Bioactivity and Drug Synthesis

The exploration of bioactive compounds has led to the synthesis of various fluorine compounds containing isoxazolylamino and phosphonate groups, derived from this compound. These compounds have shown moderate anticancer activity, demonstrating the potential of this compound derivatives in drug discovery and development (Song et al., 2005).

properties

IUPAC Name

methyl 2-[cyclopropyl-[(4-fluorophenyl)methyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)9-15(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDNSPDSZOBZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=C(C=C1)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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